
4-Bromo-2-(ethoxymethyl)thiophene
Overview
Description
4-Bromo-2-(ethoxymethyl)thiophene is an organic compound with the molecular formula C7H9BrOS. It is a brominated derivative of thiophene, featuring an ethoxymethyl group at the second position and a bromine atom at the fourth position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-(ethoxymethyl)thiophene can be synthesized through several methods, including:
Halogenation: Bromination of 2-(ethoxymethyl)thiophene using bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4).
Alkylation: Ethoxymethylation of 4-bromothiophene using ethyl bromoacetate in the presence of a base, such as potassium carbonate (K2CO3).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, ensuring high purity and yield. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(ethoxymethyl)thiophene undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced oxidation states.
Substitution: Substitution reactions, such as Suzuki-Miyaura cross-coupling, can be used to introduce different functional groups at the bromine position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Suzuki-Miyaura cross-coupling typically uses palladium catalysts and boronic acids.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Reduced Derivatives: Resulting from reduction reactions.
Coupling Products: Resulting from substitution reactions, such as biaryl compounds.
Scientific Research Applications
4-Bromo-2-(ethoxymethyl)thiophene is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems and the development of bioactive compounds.
Medicine: It is explored for its potential therapeutic properties and as a precursor for pharmaceuticals.
Industry: It is employed in the production of materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism by which 4-Bromo-2-(ethoxymethyl)thiophene exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets through binding to receptors or enzymes, leading to biological responses. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
4-Bromothiophene
2-Bromothiophene
3-Bromothiophene
2-(Ethoxymethyl)thiophene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-bromo-2-(ethoxymethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrOS/c1-2-9-4-7-3-6(8)5-10-7/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWSQIHDUSSKRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride](/img/structure/B1528284.png)
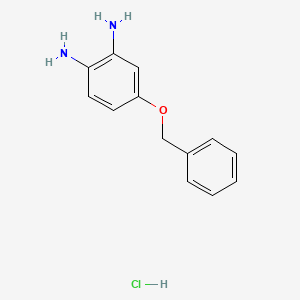

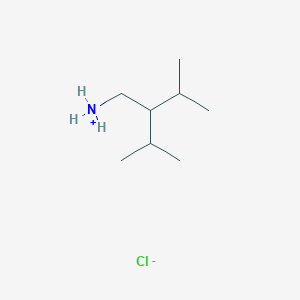
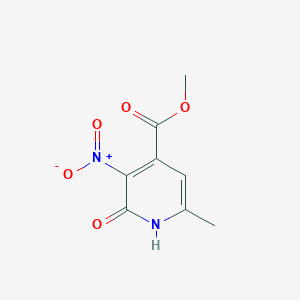
![2-[(3-aminopyrrolidin-1-yl)carbonyl]-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B1528290.png)
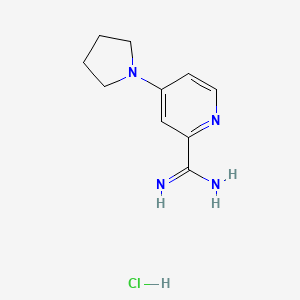
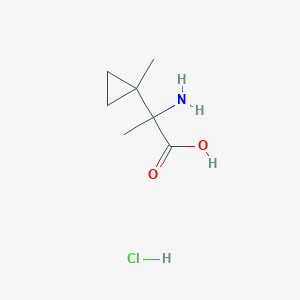

![Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride](/img/structure/B1528301.png)
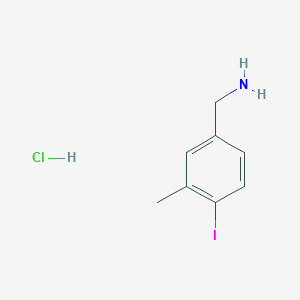

![{1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1528305.png)
![[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1528306.png)
